[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride [(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044304
InChI: InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H
SMILES:
Molecular Formula: C8H10BrClN2O2
Molecular Weight: 281.53 g/mol

[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride

CAS No.:

Cat. No.: VC18044304

Molecular Formula: C8H10BrClN2O2

Molecular Weight: 281.53 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride -

Specification

Molecular Formula C8H10BrClN2O2
Molecular Weight 281.53 g/mol
IUPAC Name 1-(4-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H
Standard InChI Key WQRAYEWSMHVBAJ-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C=C(C=C1)Br)[N+](=O)[O-].Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a phenyl ring substituted with bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. A methylamine moiety (-CH₂-NH-CH₃) is attached to the benzene ring, with the amine group protonated as a hydrochloride salt. The molecular formula is C₈H₁₀BrClN₂O₂, yielding a molecular weight of 281.53 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₀BrClN₂O₂
Molecular Weight281.53 g/mol
IUPAC Name(4-Bromo-2-nitrophenyl)methylamine hydrochloride
Synonyms(4-Bromo-2-nitrophenyl)methanamine hydrochloride

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield
1Nitration of 4-bromotolueneHNO₃, H₂SO₄, 0–5°C70%
2BrominationBr₂, FeBr₃, 25°C85%
3MethylaminationMethylamine, BOP, DIPEA, CH₂Cl₂60%
4HCl Salt FormationHCl (g), Et₂O95%

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) and moderate stability under ambient conditions. The electron-withdrawing nitro group reduces aromatic ring reactivity, while the bromo substituent enhances electrophilic substitution potential .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch).

  • NMR (¹H): δ 2.5–3.0 ppm (N-CH₃), δ 4.2–4.5 ppm (CH₂-NH), δ 7.5–8.5 ppm (aromatic protons).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of antiviral agents and antibiotics, leveraging its nitro group for subsequent reduction to amines or conversion to other functional groups .

Organic Synthesis

  • Cross-coupling reactions: The bromo substituent enables Suzuki-Miyaura couplings with boronic acids.

  • Nucleophilic aromatic substitution: Reactive toward amines or thiols at elevated temperatures.

Table 3: Documented Reactivity

Reaction TypeReagentsProduct
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives
Nitro ReductionH₂, Pd/CPrimary amine derivative

Future Research Directions

  • Optimized Synthesis: Develop high-yield, scalable routes using green chemistry principles.

  • Biological Activity Screening: Evaluate antimicrobial or anticancer potential.

  • Computational Modeling: Predict reactivity using DFT calculations to guide synthetic applications .

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